Cas no 80-55-7 (Ethyl 2-hydroxyisobutyrate)

Ethyl 2-hydroxyisobutyrate structure
Ethyl 2-hydroxyisobutyrate structure
Nome del prodotto:Ethyl 2-hydroxyisobutyrate
Numero CAS:80-55-7
MF:C6H12O3
MW:132.157682418823
MDL:MFCD00004458
CID:34219
PubChem ID:6653

Ethyl 2-hydroxyisobutyrate Proprietà chimiche e fisiche

Nomi e identificatori

    • Ethyl 2-hydroxyisobutyrate
    • Ethyl 2-hydroxy-2-methylpropionate~Ethyl 2-methyllactate~2-Hydroxyisobutyric acid ethyl ester
    • Ethyl 2-methyllactate
    • 2-Hydroxyisobutyric Acid Ethyl Ester
    • Ethyl α-hydroxyisobutyrate
    • Ethyl-2-Hydroxyisobutyrate
    • ethyl 2-hydroxy-2-methylpropanoate
    • Ethyl 2-hydroxy-2-methylpropionate
    • Ethyl alpha-hydroxyisobutyrate
    • 2-Methyllactic acid ethyl ester
    • alpha (or beta) - Hydroxyisobutyric acid, ethyl ester
    • SCHEMBL122175
    • AI3-09122
    • FT-0612617
    • UNII-S1530MCV3X
    • AKOS005255144
    • LS-87486
    • Methyllactic acid ethyl ester, 2-; (Ethyl 2-hydroxyisobutyrate)
    • Propanoic acid, 2-hydroxy-2-methyl-, ethyl ester
    • 80-55-7
    • D90826
    • ethyl alpha-hydroxy-isobutyrate
    • Ethyl alpha -hydroxyisobutyrate
    • Ethyl .alpha.-hydroxyisobutyrate
    • ethyl 2-hydroxy-2-methyl-propanoate
    • NSC4667
    • Q27288428
    • BRN 0878308
    • 4-03-00-00783 (Beilstein Handbook Reference)
    • DTXSID4073885
    • 2-hydroxy-2-methylpropionic acid ethyl ester
    • NSC-4667
    • LACTIC ACID, 2-METHYL-, ETHYL ESTER
    • H0255
    • EINECS 201-290-3
    • STR06913
    • S1530MCV3X
    • NSC 4667
    • 2-HYDROXY-2-METHYLPROPANOIC ACID ETHYL ESTER
    • Ethyl alpha-hydroxyisobutyrate, 98%
    • ETHYL 2-METHYL-2-HYDROXYPROPANOATE
    • Ethyl 2-hydroxy-2-methylpropanoate #
    • ethyl-alpha-hydroxyisobutyrate
    • W-104228
    • 2-hydroxy-2-methyl-propionic acid ethyl ester
    • MFCD00004458
    • Ethyl 2-hydroxyisobutanoate
    • EN300-105389
    • NS00038076
    • Lactic acid, 2-methyl-, ethyl ester (6CI, 7CI, 8CI)
    • α-Hydroxyisobutyric acid ethyl ester
    • Propanoic acid, 2-hydroxy-2-methyl-, ethyl ester (9CI)
    • DB-056447
    • DTXCID7048166
    • MDL: MFCD00004458
    • Inchi: 1S/C6H12O3/c1-4-9-5(7)6(2,3)8/h8H,4H2,1-3H3
    • Chiave InChI: GFUIDHWFLMPAGY-UHFFFAOYSA-N
    • Sorrisi: O=C(C(C)(C)O)OCC
    • BRN: 878308

Proprietà calcolate

  • Massa esatta: 132.078644g/mol
  • Carica superficiale: 0
  • XLogP3: 0.4
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta legami ruotabili: 3
  • Massa monoisotopica: 132.078644g/mol
  • Massa monoisotopica: 132.078644g/mol
  • Superficie polare topologica: 46.5Ų
  • Conta atomi pesanti: 9
  • Complessità: 107
  • Conta atomi isotopi: 0
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conteggio di unità legate in modo Covalent: 1
  • Carica superficiale: 0
  • Conta Tautomer: niente

Proprietà sperimentali

  • Colore/forma: Liquido incolore o giallo chiaro con sapore aromatico.2. densità relativa (g/ml, 20/4 ℃)
  • Densità: 0.965 g/mL at 25 °C(lit.)
  • Punto di ebollizione: 150°C(lit.)
  • Punto di infiammabilità: Fahrenheit: 105,8 ° f
    Celsius: 41 ° c
  • Indice di rifrazione: n20/D 1.408(lit.)
  • PSA: 46.53000
  • LogP: 0.32040
  • Solubilità: Può essere miscibile con alcol \ etere e altri principali solventi organici. Può sciogliere nitrocellulosa \ acetato di cellulosa, ecc., ma la velocità di dissoluzione è lenta. La viscosità della soluzione ottenuta è inferiore a quella dell'acetato di amile e superiore a quella del lattato di etile. La solubilità è simile a quella del lattato di etile

Ethyl 2-hydroxyisobutyrate Informazioni sulla sicurezza

  • Simbolo: GHS02 GHS07
  • Prompt:avviso
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H226,H315,H319,H335
  • Dichiarazione di avvertimento: P261,P305+P351+P338
  • Numero di trasporto dei materiali pericolosi:UN 3272 3/PG 3
  • WGK Germania:3
  • Codice categoria di pericolo: 10-36/37/38
  • Istruzioni di sicurezza: S26-S36-S16
  • RTECS:OD5672000
  • Identificazione dei materiali pericolosi: Xi
  • Classe di pericolo:3
  • Gruppo di imballaggio:III
  • Frasi di rischio:R10; R36/38
  • Condizioni di conservazione:Il magazzino è ventilato e asciutto a bassa temperatura e conservato separatamente dall'ossidante
  • Termine di sicurezza:3
  • PackingGroup:III

Ethyl 2-hydroxyisobutyrate Dati doganali

  • CODICE SA:29181980
  • Dati doganali:

    Codice doganale cinese:

    2918199090

    Panoramica:

    SA: 2918199090. Altri alcoli contenenti, ma non altri, acidi ossicarbossilici (compresi anidride\alogenuro di acile\perossidi, perossiacidi e derivati di questo numero d'imposta). IVA: 17,0%. Tasso di rimborso delle tasse: 9,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    2918199090 altri acidi carbossilici con funzione alcolica ma senza altra funzione ossigenata, loro anidridi, alogenuri, perossidi, perossiacidi e loro derivati. Condizioni di supervisione:Nessuna. IVA:17,0%.Tasso di sconto fiscale:9,0%.Tariffa MFN:6,5%.Tariffa generale:30,0%

Ethyl 2-hydroxyisobutyrate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Fluorochem
024843-1g
Ethyl 2-hydroxyisobutyrate
80-55-7 98%
1g
£10.00 2022-03-01
Enamine
EN300-105389-0.1g
ethyl 2-hydroxy-2-methylpropanoate
80-55-7 95%
0.1g
$19.0 2023-10-28
Enamine
EN300-105389-0.05g
ethyl 2-hydroxy-2-methylpropanoate
80-55-7 95%
0.05g
$19.0 2023-10-28
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
H0255-25G
Ethyl 2-Hydroxyisobutyrate
80-55-7 >98.0%(GC)
25g
¥390.00 2024-04-15
TRC
E937898-10g
Ethyl 2-Hydroxyisobutyrate
80-55-7
10g
$ 80.00 2022-06-05
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R026196-500g
Ethyl 2-hydroxyisobutyrate
80-55-7 98%
500g
¥3857 2024-05-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R026196-100g
Ethyl 2-hydroxyisobutyrate
80-55-7 98%
100g
¥938 2024-05-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E23630-500g
Ethyl 2-Hydroxyisobutyrate
80-55-7 98%
500g
¥3858.0 2023-09-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
H0255-25g
Ethyl 2-hydroxyisobutyrate
80-55-7 98.0%(GC)
25g
¥380.0 2022-05-30
SHENG KE LU SI SHENG WU JI SHU
sc-235030-25 g
Ethyl α-hydroxyisobutyrate,
80-55-7
25g
¥211.00 2023-07-11

Ethyl 2-hydroxyisobutyrate Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: p-Toluenesulfonic acid Solvents: Ethanol ;  1 h, rt
Riferimento
Racemization-free monomer: α-hydroxyisobutyric acid from bio-based lactic acid
Watanabe, Kohtaro; et al, Chemistry Letters, 2010, 39(7), 698-699

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  30 min, -84 °C
1.2 4 h, -84 °C
2.1 Reagents: p-Toluenesulfonic acid Solvents: Ethanol ;  1 h, rt
Riferimento
Racemization-free monomer: α-hydroxyisobutyric acid from bio-based lactic acid
Watanabe, Kohtaro; et al, Chemistry Letters, 2010, 39(7), 698-699

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Barium hydroxide Catalysts: Iridium(1+), carbonyltris(1,3-dihydro-1,3-dimethyl-2H-benzimidazol-2-ylidene)-, … ;  12 h, 140 °C; 140 °C → 70 °C
1.2 Reagents: Sulfuric acid Solvents: Water ;  acidified, 70 °C
2.1 Reagents: Sulfuric acid Solvents: Ethanol
Riferimento
Modular Access to Quaternary α-Hydroxyl Acetates by Catalytic Cross-Coupling of Alcohols
Zeng, Guangkuo; et al, ACS Catalysis, 2023, 13(3), 2061-2068

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Sulfuric acid
Riferimento
Selecting the process for your next MMA plant
Porcelli, Richard V.; et al, Hydrocarbon Processing, 1986, 65(3), 37-43

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Ethanol
Riferimento
Modular Access to Quaternary α-Hydroxyl Acetates by Catalytic Cross-Coupling of Alcohols
Zeng, Guangkuo; et al, ACS Catalysis, 2023, 13(3), 2061-2068

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Sodium nitrite ,  Nitric acid
Riferimento
Oxidation of 1,3- and 1,4-dioxanes by nitric acid
Gevorkyan, A. A.; et al, Armyanskii Khimicheskii Zhurnal, 1991, 44(7-8), 443-8

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Barium hydroxide Catalysts: Iridium(1+), carbonyltris(1,3-dihydro-1,3-dimethyl-2H-benzimidazol-2-ylidene)-, … ;  4 h, 140 °C; 140 °C → 70 °C
1.2 Reagents: Sulfuric acid Solvents: Water ;  acidified, 70 °C
2.1 Reagents: Sulfuric acid Solvents: Ethanol
Riferimento
Modular Access to Quaternary α-Hydroxyl Acetates by Catalytic Cross-Coupling of Alcohols
Zeng, Guangkuo; et al, ACS Catalysis, 2023, 13(3), 2061-2068

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Hydrochloric acid
Riferimento
Ethyl ester of α-hydroxyisobutyric acid
Braz, G. I.; et al, Zhurnal Obshchei Khimii, 1955, 25,

Synthetic Routes 9

Condizioni di reazione
1.1 Catalysts: Carbon ;  300 psi, 150 °C
Riferimento
Continuous catalytic esterification using a solid acid activated carbon monolith: Comparison of granular and monolith forms with a commercial catalyst
Sripada, Sarada; et al, Chemical Engineering Journal (Amsterdam, 2023, 476,

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: (SP-5-13)-Chloro[[2,2′-[(2,2-dimethyl-1,3-propanediyl)bis[(nitrilo-κN)methylidyn… Solvents: Chloroform ;  1 atm, 0 °C
1.2 Reagents: Sodium borohydride Solvents: Ethanol ;  20 min, 0 °C; 4 h, rt
Riferimento
(Schiff-Base)Mn(III)-catalyzed hydroxylation of α,β-unsaturated esters using molecular oxygen in the presence of metal hydrides
Baik, Jong Seok; et al, Bulletin of the Korean Chemical Society, 2006, 27(2), 333-334

Synthetic Routes 11

Condizioni di reazione
1.1 -
2.1 Reagents: Sulfuric acid
Riferimento
Selecting the process for your next MMA plant
Porcelli, Richard V.; et al, Hydrocarbon Processing, 1986, 65(3), 37-43

Synthetic Routes 12

Condizioni di reazione
1.1 Catalysts: Sulfuric acid Solvents: Ethanol-d ;  24 h, reflux
Riferimento
The discovery of a potent and selective pyrazolo-[2,3-e]-[1,2,4]-triazine cannabinoid type 2 receptor agonist
Moir, Michael; et al, European Journal of Medicinal Chemistry, 2021, 210,

Ethyl 2-hydroxyisobutyrate Raw materials

Ethyl 2-hydroxyisobutyrate Preparation Products

Ethyl 2-hydroxyisobutyrate Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:80-55-7)Ethyl 2-hydroxyisobutyrate
A1237693
Purezza:99%
Quantità:250g
Prezzo ($):184